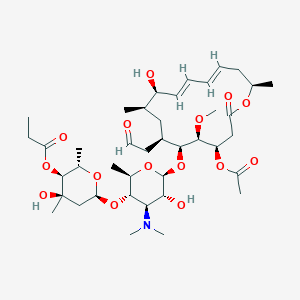

Leucomycin A6

Description

Propriétés

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTSKZKCMFRYNP-HUFPKKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860188 | |

| Record name | Leucomycin A6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-48-3 | |

| Record name | Leucomycin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin A6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FN79UZP05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to Leucomycin A6's Mechanism of Action on Bacterial Ribosomes

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Leucomycin A6, a 16-membered macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate molecular interactions, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms.

Executive Summary

This compound, a member of the macrolide class of antibiotics, effectively inhibits bacterial growth by targeting the protein synthesis machinery of the cell—the ribosome. Specifically, it binds to the 50S large ribosomal subunit, obstructing the path of newly synthesized proteins. This guide will illuminate the precise binding site, the nature of the inhibitory action, and the experimental methodologies used to elucidate this mechanism. The context-dependent nature of this inhibition and its allosteric effects on the ribosome's catalytic center are also explored, offering deeper insights for future antibiotic development.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by arresting protein synthesis. This is achieved through a multi-faceted interaction with the large ribosomal subunit, primarily by blocking the nascent polypeptide exit tunnel (NPET).

Binding Site within the 50S Ribosomal Subunit

This compound binds within the upper region of the NPET, a universal feature of the large ribosomal subunit through which nascent polypeptide chains emerge.[1][2][3] This binding site is predominantly composed of 23S ribosomal RNA (rRNA) but also involves interactions with ribosomal proteins. Key interactions have been identified with:

-

Domain V of 23S rRNA: This is the primary binding region for macrolides. Specific nucleotides, such as A2058 and A2059 (E. coli numbering), are crucial for this interaction.[4]

-

Domain II of 23S rRNA: Evidence suggests that macrolides also interact with helix 35 in this domain.[4] Nucleotides like A752 and G748 have been implicated in the binding of 16-membered macrolides.[2]

-

Ribosomal Proteins L4 and L22: These proteins are located near the exit tunnel and mutations in them can confer resistance to macrolides, indicating their proximity and potential interaction with the bound drug.[1][2][4]

The 16-membered ring of leucomycin partially occludes the tunnel, creating a steric barrier.

Inhibition of Polypeptide Elongation

The primary mechanism of inhibition is the physical blockage of the NPET.[2][5][6] As the ribosome synthesizes a new protein, the growing polypeptide chain is threaded through this tunnel.[1] this compound, positioned within the tunnel, acts as a plug, preventing the nascent chain from progressing once it reaches a certain length (typically 6-8 amino acids). This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[5]

Furthermore, some 16-membered macrolides, like tylosin and carbomycin, possess a disaccharide side chain that extends from the lactone ring towards the peptidyl transferase center (PTC) - the catalytic core of the ribosome where peptide bonds are formed.[2][5] This extension can directly interfere with the positioning of the aminoacyl-tRNA in the A-site of the PTC, thus more directly inhibiting the peptidyl transferase reaction.[5][7]

Context-Specific Inhibition and Allosteric Effects

The inhibitory action of this compound is not uniform; it is highly dependent on the amino acid sequence of the nascent polypeptide chain.[8][9] This "context-specific" inhibition means that ribosomes translating certain mRNA sequences are more susceptible to stalling.[10][11] For instance, the presence of specific motifs, such as Arg/Lys-X-Arg/Lys in the nascent chain, can significantly enhance the stalling effect of macrolides.[9]

Binding of this compound in the NPET can also allosterically modulate the function of the PTC, even without direct interaction.[12] The antibiotic can induce conformational changes in the rRNA that are transmitted to the catalytic center, altering its properties and predisposing the ribosome to stall when encountering specific sequences.[12] This allosteric link between the exit tunnel and the PTC is a critical aspect of its mechanism.[12]

Quantitative Data on Leucomycin-Ribosome Interaction

The affinity of leucomycins for the bacterial ribosome has been quantified through competition binding assays. The data presented below is derived from studies measuring the ability of various leucomycins and their analogues to inhibit the binding of radiolabeled erythromycin to E. coli ribosomes.

| Compound | Ki (M) | KD (M) |

| Leucomycin A1 | 1.1 x 10-7 | 5.6 x 10-8 |

| Leucomycin A3 | 3.0 x 10-8 | 1.5 x 10-8 |

| Leucomycin A4 | 2.0 x 10-7 | 1.0 x 10-7 |

| Leucomycin A5 | 6.0 x 10-8 | 3.0 x 10-8 |

| This compound | 1.2 x 10-7 | 6.0 x 10-8 |

| Leucomycin A7 | 3.0 x 10-7 | 1.5 x 10-7 |

| Leucomycin A8 | 2.0 x 10-7 | 1.0 x 10-7 |

| Leucomycin A9 | 4.0 x 10-7 | 2.0 x 10-7 |

| Leucomycin U | 1.5 x 10-7 | 7.5 x 10-8 |

| Leucomycin V | 1.4 x 10-7 | 7.0 x 10-8 |

| Data adapted from Pestka et al., (1974).[13] Ki represents the inhibition constant and KD represents the dissociation constant. |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of structural, biochemical, and molecular biology techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide atomic-level resolution of the antibiotic-ribosome complex.

Methodology:

-

Ribosome Preparation: 70S ribosomes are purified from sensitive bacterial strains, such as E. coli or Thermus thermophilus, through sucrose gradient centrifugation.[5][14]

-

Complex Formation: Purified ribosomes are incubated with a molar excess of this compound to ensure binding saturation. For functional state complexes, mRNA and tRNA analogues are also included.[14]

-

Crystallization (X-ray) / Vitrification (Cryo-EM):

-

X-ray: The ribosome-antibiotic complex is crystallized using vapor diffusion methods. Crystals are then cryo-protected and flash-frozen in liquid nitrogen.[3][14]

-

Cryo-EM: A small volume of the complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.[15][16]

-

-

Data Collection:

-

X-ray: Diffraction data is collected at a synchrotron source.

-

Cryo-EM: A large number of images (micrographs) are collected using a transmission electron microscope.[15]

-

-

Structure Determination:

-

Model Building: The atomic model of the ribosome and the bound antibiotic is built into the electron density map.

Fluorescence Polarization (FP) Binding Assay

FP assays are used to measure the binding affinity of antibiotics to the ribosome in solution.

Methodology:

-

Fluorescent Labeling: A macrolide antibiotic (e.g., erythromycin) is chemically conjugated to a fluorescent probe (e.g., BODIPY).[19]

-

Assay Setup: The fluorescently labeled macrolide is incubated with purified 70S ribosomes. In this bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

Competition: Unlabeled this compound is titrated into the reaction mixture. It competes with the fluorescent macrolide for the same binding site on the ribosome.

-

Data Acquisition: As this compound displaces the fluorescent probe, the smaller, freely tumbling probe results in a decrease in fluorescence polarization.

-

Data Analysis: The decrease in polarization is measured at different concentrations of this compound. This data is then used to calculate the dissociation constant (KD) or inhibition constant (Ki), providing a quantitative measure of binding affinity.[5][19]

Toeprinting Assay

This biochemical technique is used to map the precise location of ribosome stalling on an mRNA template.

Methodology:

-

In Vitro Translation System: A cell-free translation system is prepared containing purified ribosomes, tRNAs, amino acids, and translation factors.

-

Template mRNA: A specific mRNA template, often containing a known macrolide-sensitive sequence, is added to the system.

-

Inhibition: this compound is added to the reaction, causing ribosomes to stall at specific codons.

-

Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence on the mRNA is added, along with reverse transcriptase.

-

Reverse Transcription: The reverse transcriptase synthesizes a cDNA copy of the mRNA, but stops at the position of the stalled ribosome.

-

Analysis: The resulting cDNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment precisely maps the 3' edge of the stalled ribosome on the mRNA, identifying the exact codon where translation was arrested.[12]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's mechanism of action.

Caption: this compound binds to the NPET, blocking the passage of the nascent peptide.

Caption: Allosteric signal from the NPET to the PTC induced by this compound binding.

Caption: Workflow for studying this compound's interaction with the ribosome.

Conclusion

The mechanism of action of this compound is a sophisticated process involving direct steric hindrance, context-dependent inhibition of protein synthesis, and allosteric regulation of the ribosome's catalytic center. By binding to the nascent polypeptide exit tunnel, it effectively obstructs the path of the growing polypeptide chain, leading to translation arrest. A thorough understanding of these molecular interactions, supported by quantitative binding data and detailed structural and biochemical analyses, is paramount for overcoming antibiotic resistance and for the rational design of new, more effective antibacterial agents that target the ribosome.

References

- 1. weizmann.ac.il [weizmann.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Context-specific action of macrolide antibiotics on the eukaryotic ribosome - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 9. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pnas.org [pnas.org]

- 13. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. resources.rigaku.com [resources.rigaku.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of the Leucomycin complex

An In-Depth Technical Guide to the Biosynthesis of the Leucomycin Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

The leucomycin complex, also known as kitasamycin, represents a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds exhibit broad-spectrum antibacterial activity and are of significant interest in both veterinary and human medicine. Their biosynthesis is a complex process orchestrated by a Type I Polyketide Synthase (PKS) assembly line, followed by a series of precise post-PKS tailoring modifications. This technical guide provides a comprehensive overview of the leucomycin biosynthetic pathway, detailing the genetic organization, enzymatic machinery, precursor supply, and regulatory influences. It includes a summary of quantitative production data, detailed experimental protocols for pathway investigation, and visualizations of the core biosynthetic and experimental workflows to serve as a resource for researchers in natural product biosynthesis and drug development.

The Leucomycin Biosynthetic Pathway: A Polyketide Assembly Line

The core scaffold of leucomycin is assembled by a Type I PKS, a class of large, multi-domain enzymes that function like a molecular assembly line.[1][2] The biosynthesis can be divided into three main stages: precursor supply, polyketide chain assembly, and post-PKS modifications.

Precursor Supply: The Building Blocks

The structural diversity of the leucomycin complex originates from the selection of specific starter and extender units.

-

Starter Units: The initiation of polyketide synthesis is primed by a short-chain acyl-CoA. The specific starter unit directly influences the final structure of the leucomycin components. Supplementation studies have shown that:

-

Extender Units: The growing polyketide chain is elongated through the sequential addition of two-carbon units derived from malonyl-CoA or methylmalonyl-CoA. These are loaded onto the PKS modules by specific Acyltransferase (AT) domains. The inhibition of leucomycin synthesis by cerulenin, a compound known to block the condensation of malonyl-CoA subunits, provides direct evidence for this mechanism.[4]

Polyketide Chain Assembly

The leucomycin aglycone (the macrolactone ring, known as platenolide) is synthesized on a massive PKS complex encoded by the lcmA1 through lcmA5 genes.[5] This complex consists of multiple modules, where each module is responsible for one cycle of chain elongation and modification. A minimal module contains three core domains:

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, adding the extender unit to the growing polyketide chain.

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain.[6]

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm.

In addition to the core domains, modules can contain optional reductive domains (Ketoreductase - KR, Dehydratase - DH, Enoyl Reductase - ER) that modify the β-keto group after each condensation, leading to the final, complex hydroxylation pattern of the macrolide ring.[2][7]

Post-PKS Modifications: Tailoring for Activity

After the full-length polyketide chain is assembled, it is released from the PKS by a Thioesterase (TE) domain, which also catalyzes the cyclization to form the 16-membered macrolactone ring. This initial product, the aglycone, undergoes several critical tailoring steps catalyzed by enzymes encoded within the gene cluster:

-

Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the ring, which are crucial for biological activity.

-

Glycosylation: Specific glycosyltransferases attach deoxy sugar moieties, typically D-mycaminose and L-mycarose, to the aglycone.[8] These sugar attachments are essential for the antibiotic's mechanism of action, which involves binding to the bacterial ribosome. Genes such as lcmF in the cluster are predicted to encode these glycosyltransferases.[5]

Genetic Organization of the Leucomycin Biosynthetic Gene Cluster (BGC)

The genes responsible for leucomycin production are co-located on the S. kitasatoensis chromosome in a contiguous biosynthetic gene cluster (BGC). The MIBiG database has assigned the accession number BGC0002452 to this cluster.[5] Key genes within this cluster include:

-

lcmA1 - lcmA5: Encode the large, modular Type I PKS proteins.

-

lcmD, lcmE, lcmG: Putative tailoring enzymes (e.g., hydroxylases, oxidoreductases).

-

lcmF: Putative glycosyltransferase, responsible for attaching sugar moieties.

-

macR, lcmRI, lcmRII: Regulatory genes that control the expression of the biosynthetic genes.

-

lcmK: Transport-related gene, likely involved in exporting the antibiotic out of the cell.[5]

Quantitative Analysis of Leucomycin Biosynthesis

Quantitative data from precursor feeding and inhibition studies highlight key control points in the biosynthetic pathway. This information is critical for optimizing fermentation conditions and for targeted strain improvement programs.

| Parameter Studied | Condition / Compound | Observation | Reference |

| PKS Inhibition | 1.5 µg/mL Cerulenin | Achieved 50% inhibition of leucomycin synthesis in resting S. kitasatoensis cells. | [4] |

| Precursor Feeding | L-valine Supplementation | Total kitasamycin titers were doubled. | [3] |

| Precursor Feeding | L-leucine Supplementation | Total kitasamycin titers were quadrupled and production was directed towards the A1/A3 components. | [3] |

Key Experimental Protocols

Investigating and engineering PKS pathways requires a combination of bioinformatics, molecular genetics, and biochemical techniques. The following are generalized protocols for the characterization of the leucomycin BGC.

Protocol 1: BGC Identification and In Silico Analysis

This protocol outlines the initial steps to identify and annotate the leucomycin gene cluster from genomic data.

-

Genome Sequencing: Obtain the complete genome sequence of Streptomyces kitasatoensis using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

-

BGC Prediction: Submit the assembled genome sequence to a specialized bioinformatics tool such as antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell). This tool automatically identifies the boundaries of putative BGCs and provides an initial annotation of the genes and PKS domains within them.

-

Domain Analysis: Manually inspect the antiSMASH output for the leucomycin cluster. Verify the presence, order, and type of catalytic domains (KS, AT, KR, etc.) within each PKS module. The substrate specificity of the AT domains (malonyl-CoA vs. methylmalonyl-CoA) can be predicted based on conserved sequence motifs.

-

Homology Analysis: Use BLASTp to compare the protein sequences of putative tailoring enzymes, regulators, and transporters against public databases (NCBI, UniProt) to infer their functions based on characterized homologs from other antibiotic pathways.

Protocol 2: Heterologous Expression of the Leucomycin BGC

To confirm the function of the identified BGC and to create a more genetically tractable production platform, the entire cluster can be expressed in a heterologous host.

-

BGC Cloning: Clone the entire leucomycin BGC (~97 kb) from S. kitasatoensis genomic DNA into a suitable vector. Due to the large size, systems like the Streptomyces Artificial Chromosome (pSBAC) are ideal.[9] This is typically achieved through Transformation-Associated Recombination (TAR) in yeast or via Gibson assembly.

-

Host Selection: Choose a well-characterized and genetically clean heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans, which have been engineered to remove competing native BGCs.[10][11]

-

Conjugation: Transfer the pSBAC vector containing the leucomycin BGC from a donor E. coli strain (e.g., ET12567/pUZ8002) into the selected Streptomyces host via intergeneric conjugation.

-

Exconjugant Selection and Verification: Select for successful Streptomyces exconjugants using antibiotic resistance markers present on the pSBAC vector. Verify the integrity of the transferred BGC using diagnostic PCR and restriction analysis.

-

Fermentation and Analysis: Culture the verified heterologous host under appropriate production conditions. Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate).

-

Product Identification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[12] Compare the retention times and mass spectra of the produced compounds with authentic leucomycin standards to confirm production.

Protocol 3: Targeted PKS Module Editing via In Vitro Cas9-Assisted Assembly

This advanced protocol allows for precise, rational engineering of PKS modules to generate novel leucomycin analogs.[6]

-

Guide RNA (gRNA) Design: Design gRNAs that target the specific linker regions flanking the PKS domain or module to be edited (e.g., replacing an AT domain to change extender unit specificity). The high sequence similarity between modules requires careful gRNA design to ensure specificity.

-

Vector Fragmentation: Linearize the plasmid containing the leucomycin PKS gene(s) at the target sites using in vitro digestion with purified Cas9 protein complexed with the designed gRNAs.

-

Donor DNA Preparation: Prepare the replacement DNA fragment (e.g., a new AT domain) via PCR. Design the PCR primers to include ~40 bp homology arms that overlap with the sequences immediately adjacent to the Cas9 cut sites.

-

Gibson Assembly: Combine the linearized vector fragments and the donor DNA insert in a Gibson Assembly master mix. The mix contains a 5' exonuclease, a DNA polymerase, and a DNA ligase, which seamlessly assemble the fragments into a new, edited plasmid.

-

Transformation and Verification: Transform the assembly reaction into E. coli and select for colonies. Screen individual colonies via PCR and Sanger sequencing to confirm the successful and precise editing of the PKS gene.

-

Functional Expression: Transfer the verified, edited PKS gene cluster back into the heterologous Streptomyces host and analyze for the production of the predicted novel leucomycin derivative via LC-MS as described in Protocol 2.

Visualizations of Biosynthetic and Experimental Pathways

Diagram 1: Overall Biosynthesis Pathway of the Leucomycin Complex

Caption: Overview of the leucomycin biosynthesis pathway.

Diagram 2: Catalytic Cycle of a Representative PKS Module

Caption: Catalytic cycle of a reducing Type I PKS module.

Diagram 3: Experimental Workflow for PKS Gene Cluster Characterization

Caption: Experimental workflow for PKS gene cluster analysis.

References

- 1. Polyketide synthases [rasmusfrandsen.dk]

- 2. Evolution of polyketide synthases in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BGC0002452 [mibig.secondarymetabolites.org]

- 6. In vitro Cas9-assisted editing of modular polyketide synthase genes to produce desired natural product derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmb.or.kr [jmb.or.kr]

- 10. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 12. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]

Early Studies and Characterization of Leucomycin A6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A6 is a macrolide antibiotic and a component of the leucomycin complex, a family of closely related 16-membered macrolides produced by the bacterium Streptomyces kitasatoensis. First described in the mid-20th century, the leucomycins, also known as kitasamycins, exhibit a broad spectrum of activity against Gram-positive bacteria. Early research focused on the isolation, purification, and structural elucidation of the various components of this complex, including this compound. This technical guide provides an in-depth overview of the foundational studies that characterized this compound, including its physicochemical properties, structural determination, and initial antimicrobial activity assessments.

Physicochemical and Structural Characterization

The initial characterization of this compound was part of a broader effort to understand the components of the leucomycin complex. Through chemical degradation and spectroscopic analysis, researchers in the 1960s were able to determine the unique structural features of each leucomycin analog.

Structural Elucidation:

The structure of this compound was primarily determined by a series of chemical modifications and analyses of its hydrolysis products, as well as spectroscopic techniques available at the time, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key structural features of this compound were identified as a 16-membered lactone ring, substituted with two deoxy sugars, L-mycarose and D-mycaminose.

A pivotal study by S. Omura and colleagues in 1968 distinguished this compound from other components of the complex. They established that this compound possesses a propionyl group acylating the hydroxyl group at the C-4" position of the mycarose sugar and an acetyl group at the C-3 position of the lactone ring.

The following table summarizes the key physicochemical properties of this compound as determined in these early studies.

| Property | Value | Reference |

| Molecular Formula | C40H65NO15 | Deduced from elemental analysis and mass spectrometry |

| Molecular Weight | 799.95 g/mol | Deduced from elemental analysis and mass spectrometry |

| Appearance | White crystalline powder | General observation for purified macrolides |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, and ethyl acetate. Sparingly soluble in water. | General solubility of leucomycins |

Experimental Protocols

The following sections detail the methodologies employed in the early studies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

The initial step in characterizing this compound was its isolation from the fermentation broth of Streptomyces kitasatoensis and subsequent separation from the other leucomycin components.

1. Fermentation:

-

Microorganism: A suitable strain of Streptomyces kitasatoensis was cultured in a nutrient-rich fermentation medium.

-

Medium Composition: A typical medium would consist of glucose, soybean meal, corn steep liquor, and various mineral salts to support robust growth and antibiotic production.

-

Culture Conditions: The fermentation was carried out in large-scale fermenters under aerobic conditions with controlled temperature (typically 25-30°C) and pH for several days.

2. Extraction of the Leucomycin Complex:

-

After fermentation, the mycelium was separated from the broth by filtration.

-

The culture filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH to recover the crude leucomycin complex.

-

The organic extract was concentrated under reduced pressure to yield a crude, resinous material.

3. Separation of this compound:

-

The separation of the individual leucomycin components, including A6, was a significant challenge due to their structural similarity.

-

Early researchers utilized column chromatography on silica gel or alumina.

-

A mixture of solvents, such as chloroform-methanol or benzene-acetone, was used as the eluent in a gradient to sequentially separate the different leucomycin components based on their polarity.

-

The fractions were monitored by thin-layer chromatography (TLC), and those containing this compound were combined and further purified by recrystallization.

Structural Characterization Methods

1. Hydrolysis and Derivative Analysis:

-

To determine the constituent parts of the molecule, this compound was subjected to acidic and alkaline hydrolysis.

-

Acid hydrolysis cleaved the glycosidic bonds, releasing the neutral sugar (mycarose) and the amino sugar (mycaminose), which were then identified by comparison with authentic samples.

-

Alkaline hydrolysis was used to cleave the ester linkages, releasing acetic acid and propionic acid, which were identified by gas chromatography.

2. Spectroscopic Analysis:

-

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol typically showed an absorption maximum around 232 nm, characteristic of the α,β-unsaturated lactone system in the macrolide ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone and ester groups, and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy was instrumental in determining the number and types of protons in the molecule, providing crucial information about the structure of the sugars and the lactone ring, as well as the location of the acyl groups.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of this compound and to analyze fragmentation patterns, which provided further clues about its structure.

Antimicrobial Activity

This compound, like other members of the leucomycin complex, exhibits potent activity primarily against Gram-positive bacteria. The mechanism of action for macrolides involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. This binding event interferes with the translocation step of protein synthesis, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the leucomycin complex against various bacterial strains. While specific data for isolated this compound from the earliest studies is scarce, the activity of the complex provides a strong indication of the potency of its individual components.

| Bacterial Strain | MIC (µg/mL) of Leucomycin Complex |

| Staphylococcus aureus | 0.1 - 1.56 |

| Streptococcus pyogenes | 0.02 - 0.78 |

| Bacillus subtilis | 0.1 - 0.39 |

| Diplococcus pneumoniae | 0.05 - 1.56[1] |

Experimental Protocol for MIC Determination (Broth Dilution Method):

-

Preparation of Inoculum: A pure culture of the test bacterium was grown in a suitable broth medium to a standardized turbidity, corresponding to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound were prepared in the broth medium in test tubes or microtiter plates.

-

Inoculation: Each tube or well was inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes or plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

The early studies on this compound laid the groundwork for understanding this important class of macrolide antibiotics. Through meticulous extraction, purification, and characterization efforts, the unique chemical structure of this compound was elucidated, distinguishing it from other components of the leucomycin complex. These foundational investigations confirmed its potent antibacterial activity against Gram-positive pathogens and established its mechanism of action as an inhibitor of bacterial protein synthesis. This early work was crucial for the subsequent development and clinical application of leucomycin and related macrolide antibiotics in treating bacterial infections.

References

Leucomycin A6 as a 16-membered macrolide antibiotic

An In-depth Examination of a 16-Membered Macrolide Antibiotic

This technical guide provides a comprehensive overview of Leucomycin A6, a 16-membered macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this compound. This document synthesizes available data on its mechanism of action, antibacterial spectrum, and relevant experimental protocols.

Introduction to this compound

This compound is a member of the leucomycin complex, a group of closely related macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis[1][2]. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The 16-membered macrolides, such as the leucomycins, are noted for their activity primarily against Gram-positive bacteria and some Gram-negative cocci[2].

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 18361-48-3 | [3] |

| Molecular Formula | C40H65NO15 | [3] |

| Molecular Weight | 799.95 g/mol | [3] |

| Synonyms | Turimycin A3, Leukomycin A6 | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. |

Mechanism of Action

Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[4][5]. This binding occurs within the polypeptide exit tunnel, sterically hindering the progression of the nascent polypeptide chain[6]. This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis and inhibiting bacterial growth[7]. The effect is primarily bacteriostatic[4].

Antibacterial Spectrum and Efficacy

Quantitative data on the in vitro activity of this compound is limited. However, data for the closely related compound josamycin (Leucomycin A3) provides a strong indication of its antibacterial spectrum and potency. Josamycin is active against a range of Gram-positive aerobic bacteria.

Table 1: In Vitro Activity of Josamycin (a proxy for this compound)

| Bacterial Species | MIC50 (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.39 | [8] |

| Staphylococcus epidermidis | ≤0.39 | [8] |

| Streptococcus pneumoniae | ≤0.39 | [8] |

| Streptococcus pyogenes | ≤0.39 | [8] |

| Streptococcus agalactiae | ≤0.39 | [8] |

| Erythromycin-resistant S. aureus | 2 | [9] |

Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic Parameters of Josamycin

| Parameter | Value | Conditions | Reference |

| Mean Serum Half-life | 1.5 hours | Oral administration in healthy volunteers | [3] |

| Mean Peak Serum Concentration (Cmax) | 1.3 µg/mL | 750 mg oral dose | [3] |

| 4.8 µg/mL | 1250 mg oral dose | [3] | |

| 8.1 µg/mL | 2000 mg oral dose | [3] | |

| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | Oral administration | [3] |

| Serum Protein Binding | 15% | [1] | |

| Tissue Distribution | Concentrates in lung tissue (2-3 times blood concentration) | [1] |

Toxicology: Acute toxicity data for various leucomycin components suggest a low order of acute toxicity.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of the leucomycin complex from a Streptomyces kitasatoensis fermentation broth. The separation of individual components like this compound requires chromatographic techniques.

Workflow for Leucomycin Isolation and Purification:

Detailed Steps:

-

Fermentation: Cultivate Streptomyces kitasatoensis in a suitable nutrient medium under aerobic conditions at 25-30°C for 6-7 days[10].

-

Harvesting and Filtration: After the cultivation period, filter the culture broth to separate the mycelia from the culture filtrate which contains the leucomycin complex.

-

Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Other suitable solvents include benzene, chloroform, and butyl acetate.

-

Concentration: Remove the solvent from the crude extract, for instance, by distillation under reduced pressure.

-

Chromatographic Purification: The resulting residue containing the leucomycin complex is then subjected to column chromatography using adsorbents like silica gel or alumina for initial purification.

-

Separation of this compound: The final separation and purification of individual components, including this compound, from the complex is achieved using High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Protocol Outline:

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold serial dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a 16-membered macrolide antibiotic with a mechanism of action centered on the inhibition of bacterial protein synthesis. While specific quantitative data for this compound is not abundant in publicly available literature, the data for the closely related josamycin suggests it possesses significant activity against a range of Gram-positive bacteria. Further research is warranted to fully characterize the pharmacokinetic, toxicological, and detailed antibacterial profile of this compound to better understand its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

- 1. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. karger.com [karger.com]

- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics [pubmed.ncbi.nlm.nih.gov]

- 8. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Leucomycin Complex: Components, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leucomycin complex, also known and marketed as Kitasamycin, is a mixture of closely related macrolide antibiotics.[1][2] Produced by the fermentation of Streptomyces kitasatoensis, this complex exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, Mycoplasma, and Rickettsia.[3] Its clinical efficacy and use in veterinary medicine underscore the importance of a thorough understanding of its composition, analysis, and biosynthesis for quality control, further development, and optimization of its production. This guide provides a detailed technical overview of the Leucomycin complex, focusing on its constituent components, analytical methodologies for their separation and quantification, and the biosynthetic pathways leading to their formation.

Components of the Leucomycin Complex

The Leucomycin complex is not a single entity but a mixture of structurally similar macrolide lactones. These components are broadly categorized into Leucomycin A and Leucomycin B groups.[4] The primary structural variations among these components occur at the C-3 hydroxyl group of the 16-membered lactone ring and the C-4'' hydroxyl group of the mycarose sugar moiety.[4]

The complex can contain over 14 different components, with the most abundant being Leucomycin A1, A4, A5, and A13.[5] According to the Chinese Pharmacopoeia, the total content of Leucomycin A components in the complex should not be less than 85%.[4] Josamycin, a clinically important macrolide antibiotic, is identical to Leucomycin A3.[6]

Quantitative Composition

While the exact percentage of each component can vary between production batches and analytical methods, the following table summarizes the major components and their typical relative abundance.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Leucomycin A1 | C40H67NO14 | 785.96 | A major and highly active component. |

| Leucomycin A3 (Josamycin) | C42H69NO15 | 828.00 | A key active component.[7] |

| Leucomycin A4 | C39H65NO14 | 771.93 | One of the most abundant components.[5] |

| Leucomycin A5 | C39H65NO14 | 771.93 | One of the most abundant components.[5][8] |

| Leucomycin A6 | C40H67NO15 | 801.96 | A significant component. |

| Leucomycin A7 | C40H67NO15 | 801.96 | A significant component. |

| Leucomycin A8 | C38H63NO14 | 757.90 | A known component. |

| Leucomycin A9 | C42H69NO16 | 843.99 | A known component. |

| Leucomycin A13 | C41H67NO15 | 813.97 | One of the most abundant components.[5] |

| Leucomycin U | C35H59NO13 | 701.84 | A known minor component. |

| Leucomycin V | C35H59NO13 | 701.84 | A known minor component. |

Experimental Protocols for Component Analysis

The separation and quantification of the individual components of the Leucomycin complex are typically achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

Detailed HPLC Methodology

This protocol outlines a standard approach for the analysis of Leucomycin components.

2.1.1. Sample Preparation

-

Standard Stock Solution: Accurately weigh about 25 mg of Leucomycin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1 mg/mL.

-

Sample Solution: Accurately weigh about 25 mg of the Leucomycin complex sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL. Dilute the sample solution with the mobile phase to a final concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2.1.2. Chromatographic Conditions

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1 M ammonium acetate, methanol, and acetonitrile in a ratio of 40:55:5 (v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 60°C.

-

Detection: UV at 231 nm.

-

Injection Volume: 20 µL.

2.1.3. Data Analysis

Identify the peaks of the individual Leucomycin components in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify each component by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow for HPLC-MS Analysis

For more detailed structural elucidation and identification of unknown impurities or minor components, HPLC coupled with mass spectrometry (HPLC-MS) is employed.

Biosynthesis of the Leucomycin Complex

The biosynthesis of the 16-membered macrolactone ring of Leucomycin follows the polyketide synthase (PKS) pathway. This intricate process involves the sequential condensation of small carboxylic acid units to build the complex carbon skeleton.

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Polyketide Chain: A type I modular PKS catalyzes the assembly of the polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA.

-

Cyclization and Modification of the Macrolactone: The linear polyketide chain undergoes intramolecular cyclization to form the 16-membered lactone ring. Subsequent modifications, such as hydroxylation and epoxidation, are carried out by various tailoring enzymes.

-

Glycosylation: The macrolactone is glycosylated with deoxy sugars, typically mycaminose and mycarose, which are synthesized through their own dedicated pathways. The attachment of these sugar moieties is crucial for the antibiotic activity of the Leucomycin components.

Key Biosynthetic Steps and Precursors

The diversity of the Leucomycin complex arises from variations in the starter and extender units incorporated by the PKS, as well as the activity of the tailoring enzymes. For instance, the presence of different acyl side chains at the C-4'' position of mycarose is a result of the incorporation of different short-chain fatty acid precursors.

Logical Relationships of Leucomycin Components

The various components of the Leucomycin complex are not independent entities but are biosynthetically and structurally related. The core structure is the 16-membered macrolactone ring glycosylated with mycaminose and mycarose. The diversity within the complex is generated by enzymatic modifications of this core structure.

Conclusion

The Leucomycin complex represents a fascinating and clinically relevant example of a multi-component natural product. A detailed understanding of its individual components, robust analytical methods for their characterization, and knowledge of the underlying biosynthetic pathways are crucial for ensuring its quality, efficacy, and for the potential bioengineering of novel and improved macrolide antibiotics. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of antibiotics.

References

- 1. Precursor-directed biosynthesis of 16-membered macrolides by the erythromycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static.fishersci.eu [static.fishersci.eu]

- 4. Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. IV. Biosynthesis of platenomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dot | Graphviz [graphviz.org]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Activity of Individual Leucomycin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. Also known commercially as Kitasamycin, this group of compounds consists of multiple structurally related analogues, each designated with a letter and number (e.g., Leucomycin A1, A3, A5, etc.).[1] These 16-membered macrolides exhibit a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative cocci.[1][2][3] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][3] This guide provides an in-depth overview of the in vitro activity of individual leucomycin analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of Leucomycin Analogues

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various leucomycin analogues against a range of bacterial species. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental methodologies between studies can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Leucomycin Analogues against Gram-Positive Cocci

| Leucomycin Analogue | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Kitasamycin (Leucomycin Complex) | Staphylococcus aureus (Penicillin G sensitive) | Clinical Isolates (98% inhibited) | 1.56 | [4] |

| Kitasamycin (Leucomycin Complex) | Staphylococcus aureus (Penicillin G resistant) | Clinical Isolates (99% inhibited) | 1.56 | [4] |

| Josamycin | Staphylococcus aureus | - | 1 | [5] |

| Miokamycin | Staphylococcus aureus | - | 2 | [5] |

| Kitasamycin (Leucomycin Complex) | Streptococcus pyogenes | All isolates inhibited | 0.39 | [4] |

| Josamycin | Streptococcus pyogenes | - | 0.03-0.12 | [5] |

| Miokamycin | Streptococcus pyogenes | - | 0.06-0.25 | [5] |

| Kitasamycin (Leucomycin Complex) | Diplococcus pneumoniae | All isolates inhibited | 1.56 | [4] |

| Josamycin | Pneumococci | - | 0.03-0.12 | [5] |

| Miokamycin | Pneumococci | - | 0.06-0.25 | [5] |

| Josamycin | Enterococci | - | 0.5-1 | [5] |

| Miokamycin | Enterococci | - | 1-2 | [5] |

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of antimicrobial agents. The following protocols are based on standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for macrolide antibiotics like leucomycin.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative susceptibility testing.

1. Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a suitable amount of the leucomycin analogue standard powder.

-

Dissolve the powder in a minimal amount of an appropriate solvent (e.g., ethanol or methanol for macrolides) to create a high-concentration stock solution.

-

Further dilute the stock solution in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the desired starting concentration for the serial dilutions.

2. Preparation of the 96-Well Microtiter Plate:

-

Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add a larger volume (e.g., 100 µL) of the starting concentration of the leucomycin analogue to the wells of the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of decreasing concentrations. Discard the final 50 µL from the last column of dilutions.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension (e.g., 50 µL), resulting in a final volume of 100 µL per well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the leucomycin analogue that completely inhibits visible growth of the bacterium.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

1. Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the leucomycin analogue in a suitable solvent.

-

Add a specific volume of each antibiotic dilution to molten and cooled (to approximately 45-50°C) Mueller-Hinton Agar.

-

Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the leucomycin analogue that inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

Mechanism of Action of Leucomycin Analogues

The primary mechanism of action for leucomycin and its analogues is the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome.

Caption: Mechanism of action of leucomycin analogues.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a leucomycin analogue using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. What is Kitasamycin used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leucomycin A6 solubility in ethanol, methanol, DMF, and DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Leucomycin A6 in common organic solvents and outline protocols for its use in a research setting. Due to the limited availability of specific data for this compound, information for the closely related analogue, Josamycin (Leucomycin A3), is provided as a proxy for solubility.

Solubility Data

For practical laboratory applications, the following quantitative solubility data for Josamycin (Leucomycin A3) , a closely related macrolide, can be used as a reference.

| Solvent | Solubility (approx. mg/mL) | Molar Concentration (approx. mM) |

| Ethanol | 25 | 30.2 |

| Methanol | Not Quantitatively Determined | Not Determined |

| DMF | 25 | 30.2 |

| DMSO | 15 | 18.1 |

Note: The molecular weight of Josamycin (827.99 g/mol ) was used for the calculation of molar concentration.

Experimental Protocols

General Protocol for Preparation of this compound Stock Solutions

This protocol provides a general procedure for preparing stock solutions of this compound. It is recommended to perform a small-scale solubility test first to confirm the optimal solvent and concentration for your specific experimental needs.

Materials:

-

This compound powder

-

Anhydrous Ethanol, Methanol, DMF, or DMSO (analytical grade)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of the chosen solvent (Ethanol, Methanol, DMF, or DMSO) to the tube to achieve the desired stock concentration.

-

Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation.

-

Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a limited time, but stability should be verified.

Protocol for Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (Ethanol, Methanol, DMF, or DMSO)

-

Saturated solution preparation tubes (e.g., screw-cap vials)

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Calibrated pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant, which represents its solubility in that solvent at the tested temperature.

-

Mechanism of Action and Signaling Pathways

This compound, as a macrolide antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1] By binding to the ribosomal RNA and proteins within the peptide exit tunnel, macrolides block the elongation of the polypeptide chain, leading to a bacteriostatic effect.

In addition to their antibacterial properties, macrolides are known to possess immunomodulatory effects. These effects are not fully elucidated but are thought to involve the modulation of various signaling pathways in host immune cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

Below are diagrams illustrating the general mechanism of action of macrolide antibiotics and their potential influence on host cell signaling.

Caption: General mechanism of macrolide action on bacterial ribosomes.

Caption: Putative immunomodulatory effects of macrolides on host cells.

References

Protocol for preparing Leucomycin A6 stock solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and experimental use of Leucomycin A6, a macrolide antibiotic. The following protocols and data are intended to ensure accurate and reproducible results in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

| Parameter | Value | Source/Notes |

| Molecular Weight | ~800 g/mol | Varies slightly between different Leucomycin A components. |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Leucomycin is readily soluble in DMSO.[1][2][3][4] |

| Solubility in DMSO | ≥ 60 mg/mL | May require sonication to fully dissolve.[3] |

| Typical Stock Concentration | 10 - 50 mg/mL | A 1000X stock is commonly prepared for in vitro assays. |

| Storage of Stock Solution | -20°C | For long-term storage.[4] |

| Storage of Working Dilutions | 4°C for short-term use | Prepare fresh for optimal results. |

| In Vitro Working Concentration | 0.1 - 100 µg/mL | Effective range against susceptible bacterial strains.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes and sterile tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 10 mg of powder, add 1 mL of DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for long-term use.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[5][6][7]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for spectrophotometric measurement)

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the desired bacterial strain overnight in CAMHB.

-

Dilute the overnight culture in fresh CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the adjusted bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound working solution (e.g., 100 µg/mL) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

-

Include a positive control (wells with bacteria and medium, but no antibiotic) and a negative control (wells with medium only) on each plate.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

- 1. google.com [google.com]

- 2. idexx.dk [idexx.dk]

- 3. ijcmas.com [ijcmas.com]

- 4. Cell-based Assays | MuriGenics [murigenics.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A6 is a macrolide antibiotic, a class of compounds known for their efficacy against a broad spectrum of bacteria. Macrolides exert their antibacterial effect by inhibiting protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[3] This value is a key parameter used to assess the potency of an antibiotic and to provide a basis for clinical breakpoints.

These application notes provide detailed protocols for determining the MIC of this compound using two standardized methods: Broth Microdilution and Agar Dilution. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. The process is a multi-step cascade that ultimately halts the production of essential proteins for bacterial survival.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables provide a template for presenting MIC data for this compound against common Gram-positive and Gram-negative bacteria. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 1 |

| Streptococcus pneumoniae | 49619 | 0.5 |

| Enterococcus faecalis | 29212 | 4 |

Table 2: MIC of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | >64 |

| Pseudomonas aeruginosa | 27853 | >64 |

| Klebsiella pneumoniae | 700603 | >64 |

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Caption: Broth microdilution workflow.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL. Further dilute in CAMHB to the desired starting concentration. Leucomycin is soluble in DMSO, ethanol, and methanol, but has limited water solubility.[7]

-

Preparation of Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the starting this compound solution to the first well of each row and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[8]

-